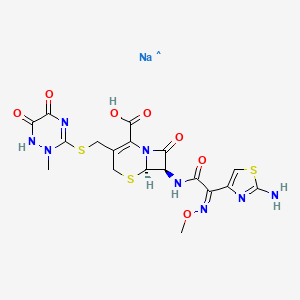

Ceftriaxone sodium salt

Description

Contextualization within Cephalosporin (B10832234) Chemistry

Ceftriaxone (B1232239), like all cephalosporins, is a derivative of 7-aminocephalosporanic acid (7-ACA). nih.gov Its chemical structure features a beta-lactam ring, which is crucial for its antibacterial activity, and a six-membered dihydrothiazine ring. drugbank.com As a third-generation cephalosporin, ceftriaxone exhibits a broad spectrum of activity, particularly against Gram-negative bacteria, and shows increased stability against many beta-lactamases produced by resistant bacteria. asianjpr.comnih.gov

The synthesis of ceftriaxone sodium typically involves the reaction of 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-1,2,4-triazin-3-yl)thiomethyl]-3-cephem-4-carboxylic acid (7-ACT) with an activated form of 2-(2-amino-4-thiazolyl)-2-methoxyiminoacetic acid. researchgate.net The final step often involves the formation of the sodium salt. google.com The preparation of the anhydrous form specifically requires controlled conditions to prevent the incorporation of water into the crystal lattice, often involving the use of anhydrous solvents during crystallization and drying. google.com

Significance in Pharmaceutical Research and Development

The study of Anhydrous Ceftriaxone Sodium is significant for several reasons in the pharmaceutical R&D landscape. Understanding the properties of the anhydrous form is crucial for defining the reference standards for the active pharmaceutical ingredient (API). sigmaaldrich.com Its crystalline and anhydrous nature is a key characteristic, with a reported melting point of 169°C. researchgate.net

Research into the anhydrous form contributes to a deeper understanding of the polymorphism of ceftriaxone sodium. Different polymorphic forms of a drug can exhibit varying solubility, dissolution rates, and stability, which can impact its bioavailability and therapeutic efficacy. researchgate.net For instance, studies have shown that different polymorphic forms of ceftriaxone sodium can have different dissolution properties. researchgate.net

Furthermore, stability studies of ceftriaxone sodium, including its anhydrous form, are critical for determining appropriate storage conditions and shelf-life. researchgate.netnih.gov The presence of water can affect the stability of beta-lactam antibiotics, and therefore, understanding the behavior of the anhydrous form is fundamental. nih.gov

Evolution of Research Perspectives on Anhydrous Ceftriaxone Sodium

Historically, research on ceftriaxone sodium has primarily focused on its clinical efficacy and the properties of its hydrated form, which is used in final dosage forms. asianjpr.compfizer.com However, with advancements in analytical techniques and a growing emphasis on the solid-state chemistry of pharmaceuticals, there has been an increasing interest in characterizing different solid forms of APIs, including anhydrous and hydrated crystals.

Early research laid the groundwork by establishing methods for the synthesis and analysis of ceftriaxone sodium. unesp.brresearchgate.net More recent research has delved into the subtleties of its solid-state properties. For example, studies have investigated the differences in stability between various ceftriaxone sodium products, linking these differences to their crystalline structure and water content. nih.gov The development of advanced analytical methods, such as powder X-ray diffraction and thermal analysis, has enabled a more detailed characterization of the anhydrous form and its relationship to hydrated states. researchgate.netresearchgate.net

The current perspective in pharmaceutical development emphasizes a thorough understanding and control of the physical and chemical properties of the API throughout its lifecycle. Therefore, the study of Anhydrous Ceftriaxone Sodium has evolved from a basic chemical characterization to a more nuanced investigation of its solid-state chemistry and its implications for formulation development, stability, and ultimately, therapeutic performance.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H18N8NaO7S3 |

|---|---|

Molecular Weight |

577.6 g/mol |

InChI |

InChI=1S/C18H18N8O7S3.Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);/b24-8-;/t9-,15-;/m1./s1 |

InChI Key |

XKYJAZULGNDPLX-VKZZUTNHSA-N |

SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na] |

Isomeric SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na] |

Canonical SMILES |

CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na] |

Synonyms |

Anhydrous Ceftriaxone Sodium Benaxona Cefatriaxone Cefaxona Ceftrex Ceftriaxon Ceftriaxon Curamed Ceftriaxon Hexal Ceftriaxona Andreu Ceftriaxona LDP Torlan Ceftriaxone Ceftriaxone Irex Ceftriaxone Sodium Ceftriaxone Sodium, Anhydrous Ceftriaxone, Disodium Salt Ceftriaxone, Disodium Salt, Hemiheptahydrate Lendacin Longacef Longaceph Ro 13 9904 Ro 13-9904 Ro 139904 Ro-13-9904 Ro13 9904 Ro13-9904 Ro139904 Rocefalin Rocefin Rocephin Rocephine Tacex Terbac |

Origin of Product |

United States |

Chemical Synthesis and Manufacturing Processes of Anhydrous Ceftriaxone Sodium

Synthetic Pathways and Reaction Mechanisms

The core structure of ceftriaxone (B1232239) is generally synthesized by the acylation of the 7-amino group of a cephalosporin (B10832234) nucleus. Two predominant methods are described in the literature for the synthesis of Ceftriaxone, which is then converted to its sodium salt. google.com

Both pathways typically begin with 7-amino-3-[2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazin-3-yl]-3-cephem-4-carboxylic acid (commonly known as 7-ACT). google.comresearchgate.net The primary difference lies in the strategy used to construct the C-7 acylamino side chain.

Method I: This approach involves the direct condensation of 7-ACT with a reactive derivative of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, such as the 2-mercaptobenzothiazolyl ester (AE-active ester). google.comresearchgate.net The reaction is often catalyzed by an organic base like triethylamine (B128534). researchgate.net

Method II: This alternative pathway involves reacting 7-ACT with a (Z)-4-halo-2-methoxyimino-butyric acid derivative. The resulting intermediate is then cyclized with thiourea (B124793) to form the 2-aminothiazole (B372263) ring of the side chain, yielding ceftriaxone. google.comgoogle.com

Following the synthesis of the ceftriaxone acid, it is converted to the sodium salt. This is often achieved by reacting the acid with a sodium carrier, such as sodium acetate (B1210297) or sodium-2-ethylhexanoate, in a suitable solvent system. researchgate.netgoogle.com

A more recent approach involves condensing a salt form of 7-ACT, prepared using an organic base in an anhydrous solvent, directly with an anhydride (B1165640) compound of aminothiazolyl oximate. This method avoids the synthesis of the AE-active ester, which can generate more pollutants. google.com

The yield and purity of ceftriaxone sodium are critically dependent on the precise control of reaction conditions. Key optimization parameters include the quality of starting materials, solvent systems, pH control, and catalysts.

The purity of the acylating agent is paramount. For instance, using 4-bromo-2-methoxyimino-3-oxo-butyric acid chloride with a purity of 97% (containing less than 0.5% di- and poly-brominated compounds) results in a significantly higher yield and purity of the final product compared to using a starting material with 87% purity (containing 2-3% of the same impurities). google.com

The choice of solvent and catalyst is also crucial. One process describes synthesizing 7-ACT from 7-aminocephalosporanic acid (7-ACA) and 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ) using a boron trifluoride-dimethyl carbonate catalyst in a dimethyl carbonate solvent, which is presented as a less toxic and more cost-effective alternative to acetonitrile (B52724). google.com Subsequent synthesis of ceftriaxone sodium in an ethanol-water reaction system reportedly yields a high-quality product. google.com Another optimized process involves converting ceftriaxone acid to an amine salt at a strictly maintained pH of 5.4 ± 0.2 before reacting it with a sodium carrier, which yields a product with very low impurity levels (0.05 to 0.20%). google.com

The following table summarizes a comparison of outcomes based on the purity of a key starting material as described in the prior art.

| Purity of Starting Material (4-bromo-2-methoxyimino-3-oxo-butyric acid chloride) | Impurity Content (di- and poly-brominated compounds) | Final Product Purity (Ceftriaxone Sodium) | Final Product Yield |

| ~87% | 2-3% | 73-80% | 55% |

| >97% | <0.5% | 99.5% | 85% |

| Data sourced from patent literature describing comparative examples. google.com |

Several by-products and impurities can form during the synthesis of ceftriaxone sodium, necessitating robust purification processes. The nature and quantity of these by-products are often linked to the chosen synthetic route and the purity of the reagents.

When using halo-acid derivatives like 4-bromo-2-methoxyimino-3-oxo-butyric acid, the formation of di- and poly-brominated derivatives is a significant issue, particularly with lower-purity starting materials. google.com These impurities can be difficult to remove and can compromise the quality of the final product.

In synthetic routes that utilize the AE-active ester, the by-product 2-mercaptobenzothiazole (B37678) (M) is generated during the condensation step. researchgate.netcpu.edu.cn An improved process has been developed where this by-product is removed by simple filtration before the treatment with sodium acetate to form ceftriaxone sodium, simplifying the work-up procedure. cpu.edu.cn

Other potential impurities include geometric isomers, such as the (E)-isomer of ceftriaxone, and degradation products. wiadlek.pl One identified impurity in commercial preparations is tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (B193997), which is a starting material used in the production of a ceftriaxone intermediate. jst.go.jp

Industrial Scale Manufacturing Methodologies

On an industrial scale, the focus shifts to reproducible, scalable, and cost-effective manufacturing processes that consistently deliver a product meeting stringent pharmacopeial standards. Crystallization is a fundamental unit operation for the purification and isolation of Anhydrous Ceftriaxone Sodium. wiadlek.pl

Crystallization is employed to control critical quality attributes of the final product, including purity, crystal form (polymorphism), crystal shape, and particle size distribution. wiadlek.pl For a heat-sensitive compound like ceftriaxone, non-thermal crystallization methods are often preferred to prevent degradation. wiadlek.pl

Solvent-antisolvent recrystallization is a widely used technique for purifying ceftriaxone sodium. wiadlek.pl This method involves dissolving the crude ceftriaxone sodium in a suitable solvent in which it is highly soluble, and then adding an antisolvent in which the compound is sparingly soluble. The addition of the antisolvent reduces the solubility of the solute, inducing supersaturation and subsequent crystallization.

Commonly, water is used as the solvent, while organic solvents like ethanol (B145695) or acetone (B3395972) function as the antisolvent. wiadlek.plgoogle.com The process parameters, such as the ratio of solvent to antisolvent, the rate of antisolvent addition, and the temperature, are carefully controlled to influence the crystal properties. For example, one method describes dissolving crude ceftriaxone sodium in a mixture of purified water and acetone, followed by the addition of more acetone to induce crystallization, yielding a white powder. google.com Another approach for a compound preparation involves dissolving ceftriaxone sodium and tazobactam (B1681243) sodium in water for injection, followed by crystallization using a mixed liquid of ethyl acetate and isopropanol (B130326), and anhydrous ethanol. google.com

The table below shows examples of solvent systems used in crystallization.

| Solvent | Antisolvent(s) | Temperature Control | Outcome/Product Form |

| Purified Water | Acetone | Dissolving at 20-25°C, then cooling | White crystalline powder google.com |

| Water for Injection | Ethyl acetate/Isopropanol mixture, Anhydrous ethanol | Dissolving at 8-12°C | Lyophilized compound preparation google.compatsnap.com |

| Water | Ethanol | Initial temperature 10°C, final temperature -10°C | Needle-shaped nano-crystals wiadlek.pl |

To meet industrial demands for efficiency and consistency, continuous crystallization methods are being developed. nih.govresearchgate.net These processes offer better control over crystal size and distribution compared to traditional batch methods.

One innovative continuous anti-solvent recrystallization method uses a porous ceramic filter with a sub-micron pore size. wiadlek.plnih.gov In this setup, an aqueous solution of ceftriaxone sodium and an ethanol antisolvent are mixed at a high rate through the filter. This rapid mixing generates high supersaturation uniformly, leading to the production of nano-sized, needle-shaped crystals. nih.govscispace.com These smaller crystals exhibit improved dissolution characteristics. wiadlek.pl

Membrane-assisted crystallization is another advanced continuous technique being explored. acs.org This hybrid technology can enhance the attainable product quality and provides a larger operational design space, allowing for greater flexibility in controlling crystal size and process parameters like temperature and residence time. acs.orgresearchgate.net

The following table outlines typical parameters for a continuous anti-solvent recrystallization experiment.

| Parameter | Value (Example 1) | Value (Example 2) | Value (Example 3) |

| Ceftriaxone Sodium (g) | 2 | 2 | 2 |

| Distilled-deionized water (mL) | 45 | 45 | 45 |

| Ethanol (mL) | 51 | 51 | 51 |

| Ceftriaxone solution flow rate (mL/min) | 10 | 15 | 17 |

| Ethanol flow rate (mL/min) | 20 | 20 | 20 |

| Initial Crystallization Temp (°C) | 10 | 10 | 10 |

| Final Crystallization Temp (°C) | -10 | -10 | -10 |

| Data adapted from a study on continuous crystallization using a ceramic filter. wiadlek.pl |

Crystallization Techniques for Anhydrous Ceftriaxone Sodium

Spherical Crystallization and Agglomeration

Spherical crystallization is a particle engineering technique that combines crystallization and agglomeration to produce spherical particles directly. researchgate.netresearchgate.net This method can enhance the flowability and compressibility of the drug substance, which is particularly beneficial for formulation processes. researchgate.netresearchgate.net

Different methods have been developed to achieve spherical crystallization, including spherical agglomeration and emulsion solvent diffusion. researchgate.net Modified techniques such as crystallo-co-agglomeration have also been introduced to overcome the limitations of earlier methods. researchgate.net In the context of Ceftriaxone Sodium, a novel membrane-assisted spherical crystallization (MASC) technique has been proposed. acs.org This method utilizes a polytetrafluoroethylene (PTFE) hollow fiber membrane to control the addition of an anti-solvent, leading to the formation of monodisperse spherical agglomerates. acs.org

The formation of spherical crystals can occur through different mechanisms. For instance, solid and hollow spheres of azithromycin (B1666446) were produced via immersion and counter-diffusion mechanisms, respectively. researchgate.net The properties of the resulting agglomerates, such as particle size and morphology, are influenced by process parameters like solvent composition, mixing rate, and temperature. researchgate.net Research has shown that for Ceftriaxone Sodium, using a membrane-assisted anti-solvent crystallization process with water as the solvent, isopropyl alcohol as the anti-solvent, and ethyl acetate as the bridging liquid can produce spherical particles. researchgate.net

A study on a membrane-assisted spherical crystallization (MASC) technique for Ceftriaxone Sodium demonstrated improved crystal size distribution and a lower coefficient of variation compared to conventional spherical crystallization (CSC). acs.org The MASC products also showed better stability, meeting pharmacopeia requirements for impurities even after 30 days of accelerated testing, whereas CSC products failed after 14 days. acs.org

Table 1: Comparison of MASC and CSC for Ceftriaxone Sodium

| Parameter | MASC | CSC |

|---|---|---|

| Crystal Size Distribution | Improved | Less Uniform |

| Coefficient of Variation | Lower | Higher |

| Stability (Accelerated) | Met requirements after 30 days | Failed after 14 days |

This table summarizes the findings from a study comparing Membrane-Assisted Spherical Crystallization (MASC) with Conventional Spherical Crystallization (CSC) for Ceftriaxone Sodium. acs.org

Purification Processes and Efficiency

Purification is a critical step in the manufacturing of Anhydrous Ceftriaxone Sodium to remove impurities and byproducts, ensuring the final product meets stringent quality standards.

Filtration and Washing Techniques

Following crystallization, the crude Ceftriaxone Sodium undergoes purification steps including filtration and washing. denmarkpharma.com The crystallized product is separated from the mother liquor via filtration. denmarkpharma.com Techniques such as suction filtration or nitrogen press filtration are employed. google.comgoogle.com The use of millipore filters can help in removing fine particles and impurities. google.com

The filter cake is then washed to remove residual mother liquor and impurities. google.comgoogle.com The choice of washing solvent is critical. In some processes, the filter cake is washed with the same solvent used for crystallization, such as acetone. google.comgoogle.com In other methods, a mixture of solvents like distilled acetone and water is used. A process patent describes washing the crystal with anhydrous ethanol. wipo.int Another method involves washing the filter cake with a mixture of methanol (B129727) and water. google.com The number of washes can also vary, with some procedures specifying washing two to three times.

Solvent Recovery and Recycling in Synthesis

The solvents used in the synthesis and purification of Ceftriaxone Sodium, such as isopropanol and acetone, are often recovered and recycled. googleapis.comgoogle.com This is done for both economic and environmental reasons.

One patented process describes a method for recovering waste isopropanol solvent from cephalosporin production. google.com Another process details a general method for solvent recovery in the pharmaceutical industry. google.com This involves adjusting the pH of the mother liquor to remove organic alkaline and acidic components through distillation and rectification. google.com The recovered solvent can then be reused in the production process. google.com

Drying Methodologies and Residual Solvent Control

The final step in the manufacturing process is drying, which aims to remove residual solvents and moisture from the purified Ceftriaxone Sodium crystals. denmarkpharma.com

The selection of an appropriate drying method is crucial as it can significantly impact the quality of the final product. denmarkpharma.com Common drying techniques include vacuum drying. google.comgoogle.com The temperature and vacuum level during drying are carefully controlled to prevent degradation of the heat-sensitive Ceftriaxone Sodium. google.comgoogle.com For instance, a vacuum drying oven may be set at a temperature of 35-45°C. google.comgoogle.com

Control of residual solvents is a critical aspect of the drying process. rsc.org Organic volatile chemicals used during manufacturing may not be completely removed and can remain as traces in the final product. rsc.org High levels of these residual solvents can pose safety risks. rsc.org Therefore, manufacturers are required to monitor and limit their presence. rsc.org Gas chromatography is a common technique used for the determination of residual solvents in cephalosporins. rsc.orggoogle.com

Impact of Drying on Product Quality

The drying process has a significant impact on the final product's quality, including its stability and purity. denmarkpharma.comresearchgate.net Improper drying can lead to the degradation of Ceftriaxone Sodium, which is unstable in a pure aqueous system and prone to oxidation. google.com This can result in a higher level of impurities and a discolored product. google.com

Studies have shown that the stability of Ceftriaxone Sodium is influenced by its hydration state. researchgate.net Water loss or absorption due to environmental humidity can affect the crystal structure and stability of the product. researchgate.net Therefore, controlled drying is essential to achieve the correct hydration state and ensure the stability and efficacy of the final drug substance. denmarkpharma.comresearchgate.net

Table 2: Compound Names

| Compound Name |

|---|

| 7-amino-3-{[(2,5-dihydro-6-hydroxy-2-methyl-5-oxo-as-triazine-3-yl)thio]methyl)-3-cephem-4-carboxylic acid disodium (B8443419) salt |

| 7-aminocephalosporanic acid |

| Acetone |

| Acetonitrile |

| Aluminum |

| Ammonia |

| Anhydrous Ceftriaxone Sodium |

| Azithromycin |

| Boron trifluoride |

| n-butanol |

| Butyl rubber |

| Carbon dioxide |

| Carnosine |

| Cefoperazone sodium |

| Ceftezole sodium |

| Ceftriaxone |

| Ceftriaxone Sodium |

| Ceftriaxone sodium E-isomer |

| Citric acid |

| Cyclohexane |

| Dichloromethane |

| Diethyl ether |

| Dimethyl acetamide |

| Dimethyl carbonate |

| Disodium salt hemiheptahydrate of ceftriaxone |

| EDTA-2Na |

| Ethanol |

| Ethyl acetate |

| Ethylene Glycol |

| Glacial acetic acid |

| Glycine |

| n-hexane |

| Isopropyl alcohol |

| M-cresol |

| Malonic acid |

| Methanol |

| Methyl isobutyl ketone |

| Methyl tert-butyl ether |

| Methylene (B1212753) chloride |

| Methylsulfonic acid |

| Mono-ammonium phosphate (B84403) |

| Neodymium sulphate |

| Nitrogen |

| N-propanol |

| P-hydroxybenzaldehyde |

| P-hydroxycinnamic acid |

| P-toluenesulfonic acid |

| PEG 6000 |

| Phenol |

| Phosphoric acid |

| Polyvinylpyrrolidone K30 |

| Potassium phosphate |

| Pyridine |

| Sodium |

| Sodium 2-ethylhexanoate |

| Sodium acetate |

| Sodium acetate trihydrate |

| Sodium bisulfite |

| Sodium carbonate |

| Sodium chloride |

| Sodium citrate |

| Sodium hydroxide (B78521) |

| Sodium isooctanoate |

| Sodium metabisulfite |

| Sodium pyrosulfite |

| Sulbactam (B1307) sodium |

| Tazobactam sodium |

| Tetrahydrofuran |

| Tetramethyl guanidine |

| Toluene |

| Triazine ring |

| Triethylamine |

| V-Brite B |

Process Analytical Technology (PAT) in Anhydrous Ceftriaxone Sodium Manufacturing

Process Analytical Technology (PAT) is a framework initiated by the U.S. Food and Drug Administration (FDA) to design, analyze, and control pharmaceutical manufacturing processes. dissolutiontech.commt.com Its primary goal is to ensure final product quality by monitoring critical process parameters (CPPs) and critical quality attributes (CQAs) in real-time or near real-time. mt.comsut.ac.th In the manufacturing of Anhydrous Ceftriaxone Sodium, PAT is particularly crucial during the crystallization step, which significantly influences the drug's physical properties, stability, and efficacy. nih.govnih.gov

The implementation of PAT in ceftriaxone sodium crystallization allows for a deeper understanding and more precise control over the final product attributes, such as crystal form (polymorphism), particle size distribution (PSD), and purity. nih.govresearchgate.net By integrating in-situ analytical tools, manufacturers can move from a traditional, fixed-process approach to a more dynamic, feedback-controlled operation, reducing batch failures and ensuring consistent product quality. dissolutiontech.commdpi.com

Real-Time Monitoring and Control in Crystallization

The crystallization of ceftriaxone sodium, often achieved through anti-solvent methods, is a complex process where supersaturation, nucleation, and crystal growth must be carefully managed. researchgate.netresearchgate.net PAT provides the tools to monitor these phenomena as they happen.

Several analytical techniques are employed to gain real-time insights into the crystallization process:

Spectroscopic Methods: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR), Near-Infrared (NIR), and Raman spectroscopy are used for in-line monitoring of the solute concentration in the solution. mdpi.commdpi.com This allows for the precise tracking of supersaturation levels, a key driver of the crystallization process. sut.ac.th For instance, Raman spectroscopy has been demonstrated to be feasible for monitoring the chemical synthesis and crystallization of 7-Amino Ceftriaxone Sodium (7-ACT), a critical intermediate in the production of ceftriaxone sodium. mdpi.com UV-visible spectroscopy has also been established as a simple method for the quantitative analysis of ceftriaxone sodium in aqueous solutions, which can be adapted for process monitoring. nih.govtishreen.edu.sy

Particle Size and Shape Analysis: Focused Beam Reflectance Measurement (FBRM) and Particle Vision and Measurement (PVM) are powerful in-situ tools. sut.ac.thmdpi.com FBRM tracks the changes in particle size and population in real-time without the need for sampling, providing crucial data on nucleation events and growth kinetics. mdpi.com PVM provides real-time images of the crystals in the reactor, allowing for the direct observation of crystal morphology, size, and the detection of any undesirable phenomena like agglomeration. researchgate.netmdpi.com

X-Ray Diffraction: Powder X-ray Diffraction (PXRD) is a vital technique for identifying and controlling the polymorphic form of the final crystalline product. google.com Different crystal subtypes of ceftriaxone sodium have been identified, and PXRD, combined with scanning electron microscopy, provides a method to evaluate and ensure the desired crystal form is consistently produced. google.com

Applications and Research Findings

Research into the crystallization of ceftriaxone sodium has highlighted the benefits of applying PAT. In one study on membrane-assisted antisolvent crystallization, PAT was used to acquire online information about nucleation and growth. researchgate.net By controlling key parameters like temperature and duration, researchers were able to produce a final product with a narrow crystal size distribution and high purity. researchgate.net

Another study focused on an internal seeding method during the anti-solvent crystallization of ceftriaxone sodium. researchgate.net The internally generated seeds were identified as fine crystals with a narrow, uni-modal crystal size distribution. researchgate.net The application of PAT in such a process would enable the precise monitoring of seed generation and subsequent growth, ensuring batch-to-batch consistency.

The table below summarizes the key PAT tools and their specific applications in the manufacturing of Anhydrous Ceftriaxone Sodium.

| PAT Tool | Measurement Parameter | Application in Ceftriaxone Sodium Manufacturing | References |

| ATR-FTIR/Raman/NIR Spectroscopy | Solute Concentration, Polymorphic Form, Reaction Kinetics | Real-time monitoring of ceftriaxone sodium or its intermediates (e.g., 7-ACT) concentration to control supersaturation. In-situ identification of crystal form and monitoring of chemical synthesis. | mdpi.commdpi.com |

| Focused Beam Reflectance Measurement (FBRM) | Crystal Size Distribution, Particle Count, Chord Length | Online monitoring of nucleation onset and rate, as well as crystal growth. Allows for the development of feedback control strategies to achieve a target particle size distribution. | mdpi.commdpi.com |

| Particle Vision and Measurement (PVM) | Real-time Images of Crystals, Particle Shape, Agglomeration | Direct visualization of crystal habit and morphology. Helps in understanding and controlling agglomeration and identifying process deviations. | researchgate.netmdpi.com |

| UV-Visible Spectroscopy | Solute Concentration | Quantitative analysis of ceftriaxone sodium concentration in solution, useful for constructing calibration curves for real-time monitoring. | nih.govtishreen.edu.sy |

| Powder X-Ray Diffraction (PXRD) | Crystal Structure, Polymorphic Form | At-line or off-line verification of the final product's crystal form to ensure the correct polymorph is produced, which is critical for the drug's stability and properties. | google.com |

By leveraging these PAT tools, manufacturers can establish a "design space"—a multidimensional combination of process parameters that have been demonstrated to provide quality assurance. mt.comnih.gov Operating within this design space ensures that the Anhydrous Ceftriaxone Sodium produced consistently meets all critical quality attributes. The integration of PAT is a key enabler for advanced manufacturing concepts, including continuous manufacturing and real-time release testing, ultimately leading to a more efficient and reliable supply of this important antibiotic. nih.gov

Solid State Characterization of Anhydrous Ceftriaxone Sodium

Polymorphism and Amorphism Studies

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. mdpi-res.commdpi.com These different forms, known as polymorphs, have the same chemical composition but differ in their physical properties, such as melting point, solubility, and stability. mdpi-res.comgoogle.com The study of polymorphism in Anhydrous Ceftriaxone (B1232239) Sodium is crucial for controlling the final product's characteristics. wiadlek.pl

Anhydrous Ceftriaxone Sodium has been shown to exist in different crystalline and amorphous forms. researchgate.net The crystal habit, or the external shape of a crystal, can also vary. For instance, needle-shaped crystals have been produced through specific crystallization processes. wiadlek.plnih.gov One patented crystal form of Ceftriaxone Sodium is characterized by a specific X-ray powder diffraction (XRPD) pattern. google.com Another patent describes a novel crystal form with a content of over 94% and high stability. google.com The different crystal forms can exhibit distinct dissolution properties. For example, studies have compared two polymorphic forms, designated as form A and form B, where form A was found to be less soluble than form B. researchgate.net

The morphology of the crystals can range from individual needle-shaped crystals (5-100 μm in length) to aggregated forms with star-burst and irregular-plate shapes (40-200 μm in diameter). nih.gov

The specific polymorphic form of Anhydrous Ceftriaxone Sodium that is produced is highly dependent on the crystallization conditions. google.com Key factors that influence the polymorphic outcome include the choice of solvent, temperature, and the rate of crystallization.

Anti-solvent crystallization is a common technique for purifying Ceftriaxone Sodium, which is heat-sensitive. wiadlek.pl In this method, an anti-solvent (like ethanol (B145695) or acetone) is added to a solution of the drug to induce precipitation. wiadlek.plgoogle.com The choice of anti-solvent and the rate of its addition can significantly affect the resulting crystal form. wiadlek.pl For instance, using a mixed solvent of purified water and acetone (B3395972), followed by the addition of acetone, has been used to obtain a white powder form of ceftriaxone sodium. google.com Another method involves dissolving the crude product in water and then adding an organic anti-solvent like isopropanol (B130326). google.com

A continuous recrystallization method using a porous ceramic filter to mix a water solution of ceftriaxone with ethanol as an anti-solvent has been developed. wiadlek.pl This process, which involves controlled initial (10°C) and final (-10°C) crystallization temperatures, was found to produce needle-shaped crystals. wiadlek.pl The use of different solvents can lead to the formation of different polymorphs or solvates (crystals containing solvent molecules). researchgate.net For example, a membrane-assisted antisolvent crystallization process has been employed using water as the solvent, isopropyl alcohol as the antisolvent, and ethyl acetate (B1210297) as the bridging liquid. researchgate.net

The table below summarizes the effect of different crystallization methods and solvents on the resulting crystal form of Ceftriaxone Sodium.

| Crystallization Method | Solvent(s) | Anti-Solvent | Resulting Crystal Form/Habit | Reference |

| Anti-solvent Crystallization | Purified Water, Acetone | Acetone | White powder | google.com |

| Anti-solvent Crystallization | Water | Isopropanol | Needle-like or sheet-like crystals | google.com |

| Continuous Anti-solvent Recrystallization | De-ionized Water | Ethanol | Needle-shaped crystals | wiadlek.pl |

| Membrane-Assisted Antisolvent Crystallization | Water, Ethyl Acetate (bridging liquid) | Isopropyl Alcohol | Spherical particles | researchgate.net |

The presence of unintended polymorphic forms as impurities can affect the quality and performance of the final drug product. google.com Therefore, it is important to have methods to detect and quantify these impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of ceftriaxone and its impurities. researchgate.net A developed HPLC method allowed for the separation of ceftriaxone and its major impurities within 15 minutes. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for this method were found to be 74.56 ng/mL and 225.9 ng/mL, respectively. researchgate.net

Other analytical techniques can also be employed for the detection of polymorphic impurities. Flow injection analysis with chemiluminescence detection has been developed for the determination of ceftriaxone sodium in pharmaceutical formulations. nih.gov For solid-state analysis, X-ray powder diffraction (XRPD) is a primary tool for identifying and quantifying different polymorphic forms in a sample. rigaku.com By creating a calibration curve with mixtures of known polymorphic compositions, the amount of a polymorphic impurity in an unknown sample can be determined. rigaku.com

Crystallinity Assessment

Crystallinity refers to the degree of structural order in a solid. Crystalline materials have a highly ordered atomic or molecular structure, while amorphous materials lack this long-range order. The degree of crystallinity can impact a drug's physical and chemical properties.

X-ray Diffraction (XRD), specifically X-ray Powder Diffraction (XRPD), is a fundamental technique for the solid-state characterization of crystalline materials. nih.gov It provides information about the crystal structure, allowing for the identification of different polymorphs. researchgate.net Each crystalline form has a unique XRPD pattern, which acts as a fingerprint.

In the analysis of Anhydrous Ceftriaxone Sodium, XRPD has been used to identify and distinguish between different polymorphic forms. google.comresearchgate.net For example, a specific crystal form of Ceftriaxone Sodium is defined by its characteristic peaks in the XRPD pattern measured using Cu-Kα radiation. google.com Another study identified a novel crystal form with distinct peaks at specific 2θ angles. google.com The crystalline nature of pure Ceftriaxone Sodium is confirmed by the presence of numerous sharp and intense peaks in its XRD pattern, with one study reporting a degree of crystallinity of 83%. scielo.br

The table below shows characteristic XRPD peaks for a patented crystal form of Ceftriaxone Sodium. google.com

| Sequence Number | 2θ (°) | Peak Intensity (%) |

| 1 | 4.749 | 13.9 |

| 2 | 9.351 | 12.8 |

| 3 | 10.529 | 30.4 |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. tainstruments.com It is a valuable tool for studying polymorphism because different crystal forms will exhibit different melting points and heats of fusion. researchgate.net

DSC analysis of Anhydrous Ceftriaxone Sodium has been used to characterize its thermal behavior and identify polymorphic transitions. A DSC thermogram of pure ceftriaxone showed an endothermic peak at 132.70°C. scielo.br In another study, an endothermic peak at 169°C was observed, corresponding to the melting point of the crystalline anhydrous form. researchgate.net A patent for a specific crystal form of Ceftriaxone Sodium reports a heat absorption maximum value between 270-273°C as determined by DSC. google.com

The presence of multiple melting peaks or recrystallization exotherms in a DSC curve can indicate the presence of multiple polymorphs or the conversion from a metastable to a more stable form upon heating. tainstruments.com Comparing the DSC thermograms of different batches or preparations of Ceftriaxone Sodium can help in identifying variations in their polymorphic content. researchgate.net

Particle Engineering and Morphology

The physical characteristics of anhydrous ceftriaxone sodium particles, such as their size, shape, and surface features, are critical determinants of the bulk material's properties and performance in pharmaceutical contexts.

The control of particle size and its distribution is essential for improving downstream pharmaceutical processes like separation and drying, as well as ensuring product stability. wiadlek.pl Techniques such as anti-solvent recrystallization are employed to produce ceftriaxone sodium crystals of a desired size, including nanocrystals. wiadlek.pl The particle size of ceftriaxone sodium powders is often measured using light scattering particle size analyzers. wiadlek.pl

Research into different formulations has shown that variations in dissolution time among ceftriaxone sodium products can be attributed to differences in powder surface characteristics, which are closely linked to particle size and crystal shape. researchgate.net In the development of nanoparticle-based systems, the Polydispersity Index (PDI) is a key parameter, where lower values signify a more uniform particle size distribution. nih.gov Studies have successfully produced ceftriaxone sodium-loaded nanoparticles with controlled sizes. For instance, an optimized formulation of enteric nanoparticles had a mean particle size of 258 nm. nih.gov Another study developed chitosan (B1678972) nanoparticles loaded with ceftriaxone sodium with an average diameter ranging from 30 to 250 nm. innovareacademics.in

Advanced techniques like membrane-assisted antisolvent crystallization have been utilized to produce uniform spherical particles of ceftriaxone sodium, which can improve the powder's flowability. researchgate.net It is noted, however, that as particle size decreases, the particles have a higher tendency to aggregate due to their high specific surface energy. innovareacademics.in

Table 1: Examples of Particle Size in Ceftriaxone Sodium Formulations

| Formulation Type | Mean Particle Size | Key Findings | Citations |

| Enteric Nanoparticles | 258 nm | Optimized formula with uniform size distribution. | nih.gov |

| Chitosan-loaded Nanoparticles | 30-250 nm | Spherical morphology; smaller particles prone to aggregation. | innovareacademics.in |

| Chitosan Nanoparticles | ~249 nm | Spherical shape confirmed by SEM analysis. | innovareacademics.in |

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the external morphology and surface texture of solid-state materials. carleton.edu In the analysis of anhydrous ceftriaxone sodium, SEM is used to study the shape and surface features of the crystals. wiadlek.pl For analysis, samples are typically placed on carbon tape and coated with a thin layer of gold. wiadlek.pl

SEM imaging has revealed significant morphological differences based on the preparation method. For example, a continuous recrystallization method was shown to produce distinct needle-shaped ceftriaxone crystals. wiadlek.pl In other applications, SEM has been used to confirm the spherical shape of ceftriaxone sodium-loaded nanoparticles, with one study reporting an average particle size of 249 nm. innovareacademics.in The technique is crucial for comparing the physical state and morphology of different ceftriaxone sodium preparations, which can explain variations in their physical properties. researchgate.net

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides detailed information about a sample's surface topography and mechanical properties at the nanoscale. fz-juelich.deoxinst.com The AFM operates by scanning a sharp tip attached to a cantilever across the sample surface, detecting deflections caused by forces between the tip and the surface. oxinst.com This allows for the characterization of surface morphology and roughness. mdpi.com

In pharmaceutical sciences, AFM is a powerful tool for characterizing the solid state of drug substances. nih.gov It can be used to generate topographic maps of the surface of anhydrous ceftriaxone sodium, revealing fine details about its texture and structure. fz-juelich.de Beyond imaging, AFM can measure local mechanical properties like adhesion, stiffness, and elastic modulus. oxinst.comresearchgate.net This capability is particularly valuable for distinguishing between crystalline and amorphous states on a material's surface. nih.gov Studies on other pharmaceutical compounds have shown that crystalline regions exhibit a significantly higher elastic modulus (e.g., >10 GPa) compared to their amorphous counterparts (e.g., ≤5 GPa). nih.gov This principle allows AFM to map and quantify the distribution of crystalline and amorphous domains on the surface of anhydrous ceftriaxone sodium, which is critical for understanding its stability and physical properties.

Spectroscopic Fingerprinting of Solid-State Forms

Spectroscopic techniques provide a non-destructive means to obtain a chemical "fingerprint" of a material, offering insights into its composition, structure, and physical state.

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique widely used for the quality assessment of pharmaceutical powders. nih.govamericanpharmaceuticalreview.com It can simultaneously evaluate both chemical composition and physical properties. americanpharmaceuticalreview.com For anhydrous ceftriaxone sodium, NIR spectroscopy has been used to detect both intra-lot and inter-lot variability, providing insights into the consistency and control of the manufacturing process. nih.gov

A significant application of NIR is its ability to predict the functional properties of the powder. researchgate.net When combined with multivariate analysis methods like partial least squares (PLS), NIR spectral data has been successfully correlated with the dissolution time of ceftriaxone sodium preparations. researchgate.net This predictive power stems from the fact that physical characteristics such as particle size and crystallinity directly affect the NIR spectrum. researchgate.net

To develop robust predictive models, it is crucial to account for these physical variations. Researchers have worked on creating universal quantitative NIR models for ceftriaxone sodium that are less sensitive to differences in crystallinity and particle size by using specific spectral preprocessing methods and carefully selected wavelength ranges. researchgate.net

Table 2: Applications of NIR Spectroscopy for Ceftriaxone Sodium

| Application | Method | Findings | Citations |

| Quality Assessment | Direct spectral analysis | Detected intra-lot and inter-lot variability in drug products. | nih.gov |

| Dissolution Prediction | NIR spectroscopy with Partial Least Squares (PLS) | Established a good relationship between NIR spectra and actual dissolution time. | researchgate.net |

| Content Determination | Universal quantitative models | Developed models to determine ceftriaxone and water content, accounting for crystallinity. | researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for the solid-state analysis of anhydrous ceftriaxone sodium, providing information on its molecular structure and intermolecular interactions. sapub.org Samples are typically prepared as potassium bromide (KBr) pellets for analysis. wiadlek.plinnovareacademics.in

FTIR has been used to develop and validate a quantitative method for ceftriaxone sodium in powder for injection. sapub.org This method relies on measuring the absorbance of the carbonyl (C=O) band, which appears in the region between 1800 and 1700 cm⁻¹. sapub.org This spectral region is specific and useful for the accurate and precise determination of the compound. sapub.org The analysis of carbonyl stretch bands is also critical for understanding intermolecular interactions, as the position of the band can indicate whether the group is free or involved in hydrogen bonding. nih.gov

The full FTIR spectrum provides a characteristic fingerprint of the molecule. For ceftriaxone sodium, key peaks include those for C-H stretching and OH groups. researchgate.net The region from 1400 to 1450 cm⁻¹, corresponding to CH₂ deformation and C=C stretching, is also of analytical interest. researchgate.net FTIR is also employed to study the interactions between ceftriaxone sodium and other components in a formulation, by observing shifts or changes in characteristic peaks. innovareacademics.in

Solid-State Nuclear Magnetic Resonance (ssNMR) Applications

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive analytical technique used for the detailed characterization of pharmaceutical solids, including Anhydrous Ceftriaxone Sodium. europeanpharmaceuticalreview.compharmacompass.com Its application is crucial for understanding the material's properties at a molecular level, which is not accessible by other methods like X-ray diffraction alone. europeanpharmaceuticalreview.com

The primary applications of ssNMR in the context of Anhydrous Ceftriaxone Sodium include:

Polymorph and Crystalline Form Identification: ssNMR can distinguish between different crystalline forms (polymorphs) and differentiate crystalline material from its amorphous state. europeanpharmaceuticalreview.com Each unique crystal lattice environment results in a distinct ssNMR spectrum. The most commonly utilized nuclei for this purpose in pharmaceutical analysis are ¹³C and ¹⁹F, with ¹⁵N, ³¹P, and ²³Na also being employed depending on the molecular structure. europeanpharmaceuticalreview.com For Anhydrous Ceftriaxone Sodium, ¹³C, ¹⁵N, and ²³Na ssNMR would be particularly informative for characterizing its solid form.

Structural Elucidation: The technique provides detailed information about the local chemical environment of each atom in the molecule, helping to confirm the molecular structure in the solid state. sfda.gov.sapharmacompass.com

Stability and Degradation Analysis: ssNMR can be used to monitor for subtle changes in the solid form during storage or manufacturing, such as form conversions or the onset of chemical degradation, which can impact the stability of the drug substance. europeanpharmaceuticalreview.com

Quantification of Impurities: The technique is sensitive enough to detect and, in many cases, quantify low levels of other forms, such as identifying a small percentage of an undesired polymorph or amorphous content within a predominantly crystalline batch. europeanpharmaceuticalreview.com The limit of quantification (LOQ) is often established at a signal-to-noise ratio of 10:1. europeanpharmaceuticalreview.com

Hygroscopicity and Water Interaction Studies

Anhydrous Ceftriaxone Sodium is described as a crystalline powder that is hygroscopic, meaning it readily takes up and retains moisture from the atmosphere. sfda.gov.samoph.go.thhres.caunesp.br This property is a critical factor in its stability, handling, and formulation. The interaction with water has been the subject of specific studies to understand its impact on the material's physical and chemical properties.

Research into the stability of ceftriaxone disodium (B8443419) in the solid state has involved exposing the compound to environments with controlled relative humidity (RH). In one such study, samples were stored in desiccators containing various saturated inorganic salt solutions to achieve specific RH levels, such as sodium bromide (~50.9% RH), sodium nitrate (B79036) (~66.5% RH), and sodium chloride (~76.4% RH), at elevated temperatures to accelerate degradation and study the effects of moisture. ptfarm.pl These studies are fundamental to establishing appropriate storage and packaging conditions.

Impact of Water Content on Solid-State Properties

The presence of water has a significant impact on the solid-state properties and stability of Ceftriaxone Sodium. The absorption of water can lead to changes in the crystal structure and accelerate chemical degradation. ptfarm.plresearchgate.net

Studies combining powder X-ray diffraction (PXRD) and thermogravimetric analysis (TGA) have shown that water absorption or loss due to environmental humidity can cause a reversible redistribution of water molecules within the crystal lattice of ceftriaxone sodium hydrate (B1144303) products. researchgate.net While this redistribution does not necessarily alter the fundamental crystal structure, it can affect the product's stability. researchgate.net Under certain conditions, such as storage at 25 °C for some generic versions, an irreversible distribution of hydrate water may occur, compromising stability. researchgate.net

The chemical stability is also directly affected by water content. Kinetic studies on the degradation of ceftriaxone disodium have demonstrated a clear correlation between the rate of degradation and the relative humidity of the storage environment. As the relative air humidity increases, the degradation rate constant (k) of the compound also increases significantly, indicating that moisture accelerates the decomposition of the substance. ptfarm.pl

The table below, derived from data on the degradation of Ceftriaxone Sodium preparations at 358 K (85°C), illustrates the influence of relative humidity on the stability of the compound. ptfarm.pl

| Preparation | Relative Humidity (RH %) | Rate Constant, k (h⁻¹) x 10³ |

|---|---|---|

| Biotrakson | 0.0 | 1.52 ± 0.12 |

| 50.9 | 19.7 ± 1.6 | |

| 66.5 | 101 ± 14 | |

| 76.4 | 286 ± 32 | |

| Tartriakson | 0.0 | 1.83 ± 0.15 |

| 50.9 | 20.3 ± 1.2 | |

| 66.5 | 106 ± 12 | |

| 76.4 | 312 ± 25 |

This data quantitatively demonstrates that higher water content, facilitated by increased relative humidity, leads to a substantial decrease in the chemical stability of solid Ceftriaxone Sodium. ptfarm.pl

Chemical Stability and Degradation Kinetics of Anhydrous Ceftriaxone Sodium

Forced Degradation Studies and Stress Testing

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for identifying potential degradation products. Anhydrous ceftriaxone (B1232239) sodium is susceptible to degradation under various stress conditions, including acidic, basic, neutral, oxidative, thermal, and photolytic environments. nih.gov

Acidic Hydrolysis Pathways

Anhydrous ceftriaxone sodium demonstrates significant degradation under acidic conditions. nih.gov Studies have shown that in the presence of 0.1 N hydrochloric acid (HCl), ceftriaxone undergoes hydrolysis, leading to a notable loss of the active compound. nih.govresearchgate.net One study reported an 11.0% degradation when ceftriaxone sodium was subjected to acid hydrolysis. nih.gov Another investigation found that different brands of ceftriaxone injection exhibited degradation ranging from 9.68% to 47.96% in an acidic medium. researchgate.net

The degradation pathway in acidic solution primarily involves the cleavage of the β-lactam ring. ptfarm.pl A key degradation product formed is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine. ptfarm.pl Additionally, hydrolysis of the -CH2-S- group at the C-3 position of the cephem nucleus occurs. ptfarm.pl The degradation process can also lead to the opening of the β-lactam ring and isomerization of the N-oxime function. ptfarm.pl The rate of degradation is influenced by temperature, with studies conducted at 353 K to accelerate the process. ptfarm.pl

| Stress Condition | Degradation (%) | Reference |

| 0.1 N HCl | 11.0 | nih.gov |

| Acidic Medium (Brand CTX1) | 9.68 | researchgate.net |

| Acidic Medium (Brand CTX4) | 47.96 | researchgate.net |

| 0.1 M HCl (30 mins) | 19.6 | nih.gov |

| 10 mM ammonium (B1175870) formate (B1220265) with 2% formic acid (pH ~2) at 4°C (48 hrs) | 95 | nih.gov |

Basic Hydrolysis Mechanisms

In alkaline conditions, ceftriaxone also undergoes degradation, although some studies suggest it is more stable under basic conditions compared to acidic ones. nih.gov One study indicated no significant degradation in a 0.1 N sodium hydroxide (B78521) (NaOH) solution, with a recovery of nearly 100%. nih.gov However, other research demonstrates that at a higher pH and temperature, degradation does occur. ptfarm.plwiley.com

The primary mechanism of degradation in a basic solution is the opening of the β-lactam ring. ptfarm.pl This is often accompanied by epimerization at the C-7 position and lactonization involving the 4-carboxyl and a hydroxyl group formed from the hydrolysis of the C-3 substituent. ptfarm.pl A principal degradation product identified under basic, acidic, and neutral conditions is 5,6-dioxo-4-hydro-2-hydroxy-3-methyl-1,3,4-triazine. ptfarm.pl The degradation kinetics in a basic medium, such as 0.5 mole/l NaOH at 310 K, follow pseudo-first-order kinetics. ptfarm.pl Studies have also identified the formation of a 7-epicephalosporin, a 3-methylidene compound, and its 6-epimer as major degradation products in alkaline hydrolysis (pH 10.5) at 37°C. wiley.com The formation of hydroxyl radicals is faster in alkaline conditions, contributing to more effective degradation compared to acidic conditions. uinjkt.ac.id

Neutral pH Degradation and Kinetics

The stability of ceftriaxone in aqueous solutions is pH-dependent, with optimal stability observed around a neutral pH. mdpi.com The ideal pH for stability is reported to be 7.5, where at 37°C for over 6 hours, only about 10% of the ceftriaxone degrades. mdpi.comresearchgate.net However, degradation is more rapid at both lower and higher pH values. mdpi.comresearchgate.net

At neutral pH, the degradation pathways include isomerization, hydrolysis of the group at C-3, opening of the β-lactam ring, and reversible epimerization at C-7. ptfarm.pl One of the isomers observed is likely related to the N-oxime function. ptfarm.pl The degradation of ceftriaxone in aqueous solutions at room temperature follows first-order kinetics. researchgate.net The rate of degradation is also influenced by temperature, with lower temperatures enhancing stability. mdpi.comresearchgate.net For instance, aqueous solutions of ceftriaxone are stable for 4 days at room temperature. mdpi.com In a study comparing degradation in water and cerebrospinal fluid, lower storage temperatures and the presence of a phosphate (B84403) buffer (pH 6.0) improved stability. researchgate.net

| pH | Temperature | Degradation | Time | Reference |

| 7.5 | 37°C | ~10% | > 6 hours | mdpi.comresearchgate.net |

| 5.5 | Not specified | Significant | Not specified | walshmedicalmedia.com |

| 6.5 - 8.5 | Not specified | < 10% | 6 hours | walshmedicalmedia.com |

Oxidative Degradation Profiles

Ceftriaxone sodium is susceptible to oxidative degradation. nih.gov Forced degradation studies using hydrogen peroxide (H₂O₂) have confirmed this susceptibility. nih.gov One study reported a 7.95% degradation of ceftriaxone sodium when treated with 5% H₂O₂. nih.gov Another study investigating the electrochemical degradation of ceftriaxone highlighted that the process involves both direct electrochemical oxidation and indirect chemical oxidation by oxyhalogenated species. mdpi.com

The Fenton oxidation process has also been shown to effectively degrade ceftriaxone. usm.mysemanticscholar.org In this process, hydroxyl radicals (•OH) are generated, which are powerful oxidizing agents that attack the ceftriaxone molecule. nih.gov The sulfur atom of the thioether group in the ceftriaxone structure can be oxidized to the corresponding sulfoxide. mdpi.com The degradation of ceftriaxone via the Fenton process is influenced by factors such as pH and temperature, with optimal degradation observed at pH 2.6. usm.mysemanticscholar.org Several intermediate degradation products have been identified through this process, including 5-thiazolecarboxylic acid. usm.mysemanticscholar.org

Thermal Degradation Characteristics

Thermal stress can induce the degradation of anhydrous ceftriaxone sodium, although it is found to be relatively stable compared to degradation under acidic or oxidative conditions. nih.gov Studies on the solid-state stability of ceftriaxone sodium in commercial preparations (Biotrakson and Tartriakson) have shown that degradation follows first-order kinetics in dry air (RH = 0%). ptfarm.pl The rate of degradation is dependent on temperature, and as the temperature increases, the rate of degradation also increases. ptfarm.pl During thermal degradation, the color of the substance may change from white to yellow and then to pale brown. ptfarm.pl

In solution, higher temperatures also lead to greater degradation. researchgate.netnih.govnih.gov For example, the degradation of ceftriaxone in water and cerebrospinal fluid was greater at higher temperatures. researchgate.net Similarly, in human serum, ceftriaxone stability decreased as the storage temperature increased from -70°C to 37°C. nih.govasm.org After 120 hours at 37°C, only 33.08% of the initial activity remained in unbuffered human serum. nih.govasm.org

| Temperature | Condition | Remaining Activity/Stability | Time | Reference |

| -20°C, -40°C, -70°C | Diluted human serum | > 90% | 3 months | nih.govnih.gov |

| -20°C | Unbuffered human serum | 82.41% | 3 months | nih.gov |

| -40°C | Unbuffered human serum | 84.92% | 3 months | nih.gov |

| -70°C | Unbuffered human serum | 88.96% | 3 months | nih.gov |

| 4°C | Unbuffered human serum | 80.33% | 55 days | nih.gov |

| 4°C | Diluted human serum | 86.25% | 55 days | nih.gov |

| 37°C | Unbuffered human serum | 33.08% | 120 hours | nih.govasm.org |

| 37°C | Diluted human serum | > 60% | 120 hours | nih.govasm.org |

| 25°C | Sterile water (100mg/ml) | Stable | 3 days | rjptonline.org |

| 4°C | Sterile water (100mg/ml) | Stable | 10 days | rjptonline.org |

Photolytic and Photo-induced Degradation

Anhydrous ceftriaxone sodium is sensitive to light and undergoes photolytic degradation. nih.govnih.gov Exposure to UV radiation can cause slight degradation of the drug. nih.gov Studies have shown that both the dry powder and its solutions should be protected from excessive light. nih.gov

The photodegradation of ceftriaxone in aqueous solutions can be enhanced by the presence of a photocatalyst like titanium dioxide (TiO₂) or through advanced oxidation processes such as UVC/H₂O₂. uinjkt.ac.idresearchgate.net Under UVA-B radiation, 95.6% of ceftriaxone was removed after 60 minutes, whereas degradation under solar radiation for the same duration was minimal (3.2%). nih.gov The photodegradation process involves the generation of reactive oxygen species (ROS) like hydroxyl radicals and superoxide (B77818) radical anions, which participate in the photooxidation of ceftriaxone. rsc.org The degradation efficiency is influenced by factors such as the light source, pH, and the presence of other substances. uinjkt.ac.id For instance, the degradation percentage of ceftriaxone using TiO₂ nanoparticles was higher with a white mercury UV lamp compared to a UV BLB lamp. uinjkt.ac.id The presence of anionic species can improve photolysis efficiency, but in a UVC/H₂O₂ process, it can decrease the degradation ability. researchgate.net

Electrochemical Degradation Pathways

The electrochemical stability of anhydrous ceftriaxone sodium has been investigated, revealing its susceptibility to degradation under specific electrochemical conditions. Studies using cyclic voltammetry (CV) and constant current electrolysis on a platinum electrode show that the degradation pathway is significantly influenced by the surrounding electrolyte composition, particularly in the presence of halide ions. mdpi.comdoaj.org

In aqueous solutions containing sodium halides, the electrochemical behavior of ceftriaxone varies. doaj.org The addition of ceftriaxone to these solutions causes notable changes in cyclic voltammetry characteristics, indicating interactions between the antibiotic, active species from the electrolyte, and the platinum electrode surface. doaj.orgresearchgate.net When a constant current density is applied, the degradation rate is highly dependent on the specific halide ion present. mdpi.comresearchgate.net

In the presence of fluoride (B91410) ions (F⁻) , ceftriaxone is relatively stable, undergoing gradual but incomplete decomposition over a period of about 60 minutes. mdpi.comdoaj.orgresearchgate.net

In the presence of chloride (Cl⁻) and bromide (Br⁻) ions , ceftriaxone undergoes almost complete electrochemical degradation or transformation in significantly shorter times, approximately 10 and 5 minutes, respectively. mdpi.comdoaj.orgresearchgate.net The electro-transformation reaction reaches completion after 30 to 60 minutes. doaj.orgresearchgate.net

In the presence of iodide ions (I⁻) , instantaneous interactions with ceftriaxone are observed. mdpi.comdoaj.orgresearchgate.net

These findings suggest that the electrochemical degradation of ceftriaxone can be triggered, with the halide ions likely participating in the formation of reactive species that attack the ceftriaxone molecule. researchgate.net The process can be utilized for the decomposition of the antibiotic, with studies also exploring the use of composite anodes like TiO2/Nano-graphite for electro-catalytic degradation. publish.csiro.au

Table 1: Summary of Ceftriaxone Electrochemical Degradation in the Presence of Halide Ions This table is interactive. You can sort and filter the data.

| Halide Ion | Stability of Ceftriaxone | Degradation Time (Approx.) | Extent of Degradation | Reference |

|---|---|---|---|---|

| Fluoride (F⁻) | Relatively stable | ~60 minutes | Gradual, incomplete | mdpi.comdoaj.orgresearchgate.net |

| Chloride (Cl⁻) | Unstable, electro-transformed | ~10 minutes | Almost complete | mdpi.comdoaj.orgresearchgate.net |

| Bromide (Br⁻) | Unstable, electro-transformed | ~5 minutes | Almost complete | mdpi.comdoaj.orgresearchgate.net |

| Iodide (I⁻) | Highly reactive | Instantaneous interaction | Instantaneous | mdpi.comdoaj.orgresearchgate.net |

Identification and Characterization of Degradation Products

The degradation of anhydrous ceftriaxone sodium results in a variety of related substances and impurities. The identification and structural elucidation of these degradation products are critical for understanding the stability of the parent molecule. This is accomplished through the use of advanced analytical techniques that separate and characterize the individual compounds formed during degradation.

Spectroscopic and Chromatographic Elucidation of Impurities

A range of analytical methods are employed to separate and identify the degradation products of ceftriaxone. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating ceftriaxone from its impurities, with methods often using a C18 column and UV detection. rsc.orgscienceasia.orgscispace.com The mobile phase composition is optimized to achieve good resolution and symmetric peak shapes for both the parent drug and its degradants. scienceasia.org Forced degradation studies, involving exposure to stress conditions like acid, base, and heat, are used to generate and identify potential impurities. scispace.com

For structural identification, HPLC is often coupled with mass spectrometry (LC-MS). rsc.orgjst.go.jp This technique allows for the determination of the molecular masses of the degradation products. researchgate.net For instance, LC-MS has been used to identify degradation products by collecting eluting fractions from the HPLC and analyzing them via mass spectrometry. rsc.orgrsc.org Further characterization is achieved using various one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, which provide detailed structural information about the isolated impurities. nih.gov Spectroscopic methods such as UV-Vis spectrophotometry and spectrofluorimetry are also utilized for the determination of ceftriaxone and its degradation products. mdpi.comunesp.br

Isomerization Phenomena (e.g., syn-anti, epimerization)

Ceftriaxone is known to undergo several isomerization reactions in aqueous solutions. ptfarm.pl A reversible isomerization has been observed, and the resulting isomer's structure was determined using mass spectrometry and NMR. nih.gov This process involves the nucleophilic attack of N-5′ on C-3. researchgate.net The syn-configuration of the methoxyimino moiety in ceftriaxone is crucial for its stability against β-lactamases, but isomerization to the inactive E-isomer (an anti-isomer) can occur, particularly upon exposure to light. researchgate.netwikipedia.org

Epimerization is another significant degradation pathway. This can occur at the C-6 or C-7 position of the cephalosporin (B10832234) nucleus. ptfarm.plresearchgate.net Studies have noted that in basic solutions, the degradation of ceftriaxone can involve simultaneous opening of the β-lactam ring and epimerization at C-7. ptfarm.pl However, some research indicates that unlike other cephalosporins, ceftriaxone does not form the Δ²-isomer upon hydrolysis, despite having a bulky group at the C-3' position. ic.ac.uk

β-Lactam Ring Opening Mechanisms

The cleavage of the four-membered β-lactam ring is the primary mechanism responsible for the inactivation of ceftriaxone and other β-lactam antibiotics. researchgate.netwikipedia.org This process is primarily hydrolytic and can be catalyzed by enzymes (β-lactamases) or occur under specific chemical conditions (e.g., acidic or basic pH). ptfarm.plnih.gov

The mechanism involves a nucleophilic attack on the carbonyl carbon of the β-lactam ring. researchgate.netnih.gov In the case of serine β-lactamases, a conserved serine residue acts as the nucleophile, leading to the formation of a covalent acyl-enzyme intermediate. researchgate.netnih.gov This intermediate is then hydrolyzed, releasing the inactivated antibiotic and regenerating the free enzyme. nih.govwikipedia.org Chemical hydrolysis in aqueous solutions also proceeds via nucleophilic attack, typically by a hydroxide ion in basic conditions, which cleaves the ring. ic.ac.uk Studies have shown that β-lactam ring opening is a key step in the degradation of ceftriaxone in acidic, basic, and neutral solutions. ptfarm.plresearchgate.net

Dimer and Other Novel Degradation Species

In addition to common hydrolytic products and isomers, more complex degradation species of ceftriaxone have been identified. A previously unreported dimer-type impurity has been discovered in aged ceftriaxone samples. nih.gov The proposed structure of this dimer has been supported by MS/MS fragmentation analysis. researchgate.net

Kinetic Studies of Degradation

The degradation of anhydrous ceftriaxone sodium generally follows pseudo-first-order kinetics under various conditions. ptfarm.pl Kinetic studies are essential for determining the rate of degradation and the stability of the drug over time. The rate is highly dependent on factors such as pH, temperature, and the presence of other substances. ptfarm.plasm.org

In aqueous solutions, the degradation kinetics have been studied across a range of pH values and temperatures. ptfarm.pl For example, the stability of ceftriaxone was evaluated in human serum at different temperatures (37°C, 4°C, -20°C, -40°C, and -70°C), with semilogarithmic plots of residual concentration versus time used to determine the degradation rate. asm.org At 37°C, significant degradation occurs within 120 hours, whereas the drug is much more stable at refrigerated and frozen temperatures. asm.org

Electrochemical degradation studies have also provided kinetic data. In the presence of bromide ions, the degradation of ceftriaxone was found to obey first-order reaction kinetics. mdpi.com Photocatalytic degradation studies using various catalysts also report on the kinetics, often fitting the data to a first-order reaction model to determine the apparent degradation kinetic constants. researchgate.netmdpi.com The degradation rate can be significantly enhanced by these advanced oxidation processes. researchgate.net

Table 2: Selected Kinetic Data for Ceftriaxone Degradation This table is interactive. You can sort and filter the data.

| Condition | Kinetic Model | Rate Constant (k) | Medium | Reference |

|---|---|---|---|---|

| Basic Solution (pH 13.22, 310 K) | Pseudo-first-order | Not specified | 0.5 M NaOH | ptfarm.pl |

| Undiluted Human Serum (37°C) | First-order | Not specified | Human Serum | asm.org |

| Electrochemical (with Br⁻ ions) | First-order | 1.361 uA min⁻¹ | 0.1 mol L⁻¹ NaBr | mdpi.com |

| UVC/H₂O₂ Process (pH 5) | Pseudo-first-order | 0.0302 min⁻¹ | Aqueous Solution | researchgate.net |

| Photocatalysis (ZnO/micronized β-CD) | First-order | 3.21 min⁻¹ | Aqueous Solution | mdpi.com |

Determination of Reaction Orders and Rate Constants

The degradation of ceftriaxone sodium in aqueous solutions often follows specific kinetic models. Studies have shown that the degradation can exhibit pseudo-first-order kinetics, particularly with the opening of the β-lactam ring. ptfarm.plrjptonline.org However, the reaction order can vary depending on the specific conditions.

In some environments, the degradation follows zero-order kinetics. For instance, in the presence of certain ions like fluoride and chloride, the decomposition of ceftriaxone has been observed to be a zero-order reaction. mdpi.com Conversely, when bromide ions are present, the degradation kinetics switch to a first-order reaction. mdpi.com The degradation at room temperature and at +8 °C has also been reported to follow first-order kinetics. journalsweb.orgresearchgate.net In dry air (RH = 0%), the degradation is a first-order reaction, but in the presence of humidity (50.9% to 76.4% RH), it transitions to an autocatalytic first-order reaction. ptfarm.plnih.gov

The rate constants for these reactions are crucial for predicting the stability of the compound. For example, in an inert sodium sulfate (B86663) solution, the zero-order rate constant for ceftriaxone degradation was determined to be 0.0044 uA min⁻¹. mdpi.com In the presence of fluoride and chloride ions, the zero-order rate constants were 0.0096 uA min⁻¹ and 0.1677 uA min⁻¹, respectively. mdpi.comresearchgate.net For the first-order degradation in the presence of bromide ions, a significantly higher rate constant of 1.361 uA min⁻¹ was calculated. mdpi.comresearchgate.net

Interactive Data Table: Kinetic Models and Rate Constants for Ceftriaxone Degradation

| Condition | Reaction Order | Rate Constant (k) | Final Degradation Time | Reference |

| In 0.1 mol L⁻¹ Na₂SO₄ solution | Zero-order | 0.0044 uA min⁻¹ | 204 min | mdpi.com |

| In presence of F⁻ ions | Zero-order | 0.0096 uA min⁻¹ | 84 min | mdpi.comresearchgate.net |

| In presence of Cl⁻ ions | Zero-order | 0.1677 uA min⁻¹ | 5.5 min | mdpi.comresearchgate.net |

| In presence of Br⁻ ions | First-order | 1.361 uA min⁻¹ | ~3 min (close to 100% degradation) | mdpi.comresearchgate.net |

Influence of Temperature and pH on Degradation Kinetics

Temperature and pH are paramount factors influencing the degradation rate of ceftriaxone sodium. Generally, an increase in temperature accelerates the degradation process. researchgate.net Studies have demonstrated that lower storage temperatures significantly enhance the chemical stability of ceftriaxone in aqueous solutions. researchgate.net For instance, ceftriaxone solutions are stable for a longer duration at 4°C compared to room temperature. rjptonline.org At -20°C, the concentration of ceftriaxone can remain above 90% of its initial concentration for an extended period. journalsweb.orgresearchgate.net In one study, ceftriaxone in diluted human serum retained at least 90% of its initial activity after 3 months of storage at -20, -40, and -70°C. nih.govnih.gov After 120 hours at 37°C, ceftriaxone in unbuffered human serum contained only 33.08% of its initial activity, while samples in diluted human serum (pH 6.0) contained over 60%. nih.govnih.govasm.org

The pH of the solution also plays a critical role. Ceftriaxone is known to be unstable in aqueous solutions, with its stability being pH-dependent. mdpi.com The ideal pH for its stability in an aqueous solution is around 7.5. mdpi.com At this pH, even after 6 hours at 37°C, only about 10% of the ceftriaxone degrades. mdpi.com However, degradation is more rapid at both lower and higher pH values. mdpi.com The hydrolysis of ceftriaxone is subject to catalysis by hydrogen ions at low pH and involves spontaneous hydrolysis across a wide pH range from 0.42 to 13.54. ptfarm.pl The compound shows significant degradation under acidic hydrolysis but is relatively stable under alkaline conditions. nih.govscispace.com Maximum stability is generally observed in the pH range of 4.5 to 6.5. researchgate.net

Kinetic Isotope Effect (KIE) in Degradation Studies

The kinetic isotope effect (KIE) has been utilized to investigate the degradation mechanisms of ceftriaxone. A study focusing on the degradation in water (H₂O) versus deuterium (B1214612) oxide (D₂O) revealed valuable insights. nih.gov By comparing the degradation rates in these two solvents, a kinetic isotope effect was observed, which helps in understanding the nature of the initial degradation steps. nih.gov The study, which employed HPLC analysis and quantitative ¹H NMR spectroscopy, demonstrated that replacing H₂O with D₂O can have a stabilizing effect on ceftriaxone. nih.gov This suggests that proton transfer is involved in the rate-determining step of the degradation pathway.

Stability-Indicating Method Development for Degradation Monitoring

To accurately monitor the degradation of anhydrous ceftriaxone sodium, robust stability-indicating analytical methods are essential. These methods must be able to separate the intact drug from its degradation products. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. ijprs.comijpsr.comiosrphr.orgunesp.br

Several stability-indicating HPLC methods have been developed and validated according to International Conference on Harmonisation (ICH) guidelines. nih.govscispace.comijprs.comiosrphr.org These methods are capable of quantifying ceftriaxone in the presence of its degradation products formed under various stress conditions, such as acid and base hydrolysis, oxidation, and exposure to heat and light. ijprs.comijpsr.comiosrphr.org For example, a reverse-phase HPLC method using a C18 column and a mobile phase of phosphate buffer and methanol (B129727) can effectively separate ceftriaxone and its co-formulated drug, sulbactam (B1307), from their degradation products. ijprs.com Another method utilizes an ion-pair liquid chromatographic technique with a mobile phase containing acetonitrile (B52724), phosphate buffer, and tetrabutylammonium (B224687) bromide. researchgate.net

Spectroscopic methods have also been developed as a simple and selective alternative for stability studies. nih.govscispace.com A UV spectroscopic method based on the measurement of absorbance at 241 nm in an aqueous medium has been validated for the assay of ceftriaxone sodium. nih.gov Infrared spectroscopy offers another approach, quantifying the drug by measuring the absorbance of the carbonyl band between 1800 and 1700 cm⁻¹. sapub.org

Interactive Data Table: Forced Degradation Studies of Ceftriaxone Sodium

| Stress Condition | % Degradation of Ceftriaxone | % Degradation of Sulbactam (in combination) | Reference |

| 0.1N NaOH (70°C, 4 hours) | 11.51% | 19.31% | iosrphr.org |

| Thermal (60°C, 24 hours) | 0.53% | 0.46% | iosrphr.org |

| Photolytic (1.2 million lux hrs, 200 w/m²) | Least degradation | - | iosrphr.org |

| Acid Hydrolysis (0.1 N HCl) | Significant degradation | - | nih.govscispace.com |

| Oxidation (5% H₂O₂) | Significant degradation | - | nih.gov |

| Alkaline Hydrolysis (0.1 N NaOH) | Stable | - | nih.govscispace.com |

Influence of Environmental Factors on Long-Term Chemical Stability

The long-term stability of anhydrous ceftriaxone sodium is significantly influenced by environmental factors, primarily humidity, temperature, and light. gene.comnih.gov